5-chloro-1H-imidazole-2-carbonitrile
Overview
Description
5-chloro-1H-imidazole-2-carbonitrile is a heterocyclic organic compound that features a five-membered ring containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-imidazole-2-carbonitrile typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The scalability of these methods ensures the compound can be produced in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H-imidazole-2-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nickel catalysts, arylhalides, and various dehydrating agents . Reaction conditions are typically mild, which helps preserve the integrity of sensitive functional groups.
Major Products
The major products formed from reactions involving this compound include disubstituted imidazoles and other heterocyclic compounds .
Scientific Research Applications
5-chloro-1H-imidazole-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-1H-imidazole-2-carbonitrile involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
5-chloro-4-(p-tolyl)-1H-imidazole-2-carbonitrile: This compound is structurally similar but includes a p-tolyl group, which can alter its chemical properties and applications.
4-(azidomethyl)-2-butyl-5-chloro-1H-imidazole:
Uniqueness
5-chloro-1H-imidazole-2-carbonitrile is unique due to its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
5-chloro-1H-imidazole-2-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN3/c5-3-2-7-4(1-6)8-3/h2H,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNCNZHNSOMXEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291798 | |
Record name | 5-Chloro-1H-imidazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101291798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120118-15-2 | |
Record name | 5-Chloro-1H-imidazole-2-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120118-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1H-imidazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101291798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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